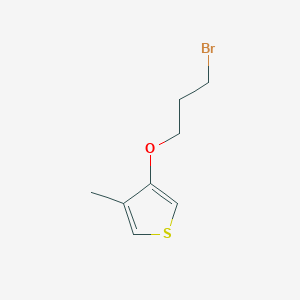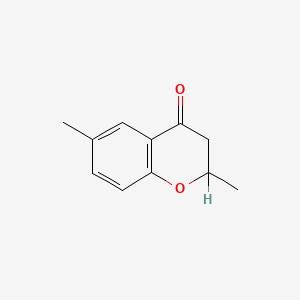![molecular formula C13H19FN2O2 B3191047 Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- CAS No. 515160-73-3](/img/structure/B3191047.png)
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-
Descripción general
Descripción
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely recognized for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 2-fluoro-4-(2-methoxyethoxy)phenyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 2-fluoro-4-(2-methoxyethoxy)benzene.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution with 2-fluoro-4-(2-methoxyethoxy)benzene under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as an anthelmintic agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions. Additionally, its antimicrobial activity may result from disrupting the cell membrane or inhibiting key enzymes in microbial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic agent.
1-(2-Fluorophenyl)piperazine: A similar compound with a fluorophenyl group, known for its psychoactive properties.
1-(4-Methoxyphenyl)piperazine: Another derivative with a methoxyphenyl group, investigated for its potential antidepressant effects.
Uniqueness
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- is unique due to the presence of both the fluoro and methoxyethoxy substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and bioactivity, making it a valuable candidate for further research and development in various fields.
Propiedades
IUPAC Name |
1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFOQRNTPFENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N2CCNCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236091 | |
| Record name | 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515160-73-3 | |
| Record name | 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515160-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


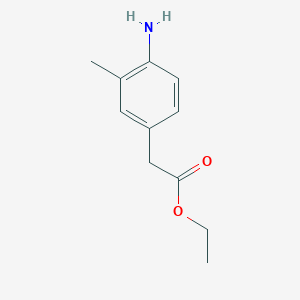
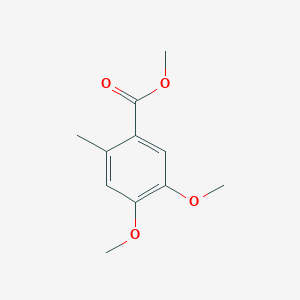
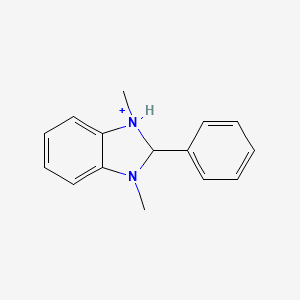
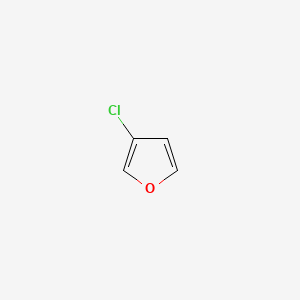

![2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid](/img/structure/B3191054.png)
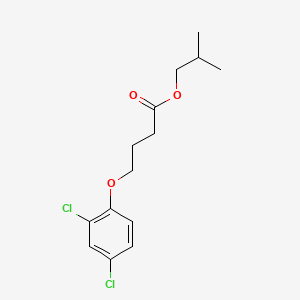
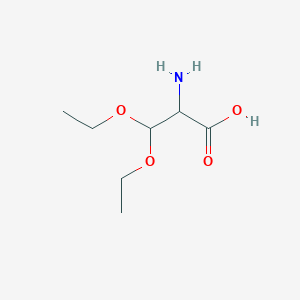
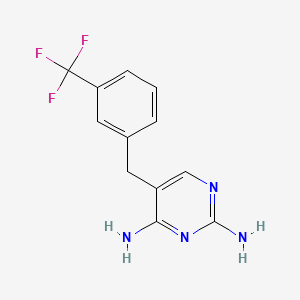
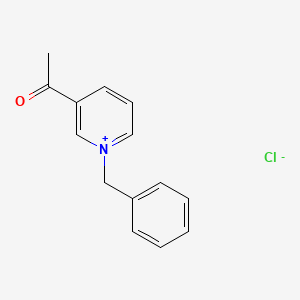

![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)
